molecular formula C10H9BrN2O B14047649 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one

1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one

Cat. No.: B14047649
M. Wt: 253.09 g/mol
InChI Key: HTCIILWCCJXGKN-UHFFFAOYSA-N
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Description

1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one (CAS 1804220-65-2) is a brominated ketone derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for the construction of complex heterocyclic structures. With a molecular formula of C 10 H 9 BrN 2 O and a molecular weight of 253.10, it is characterized by a minimum purity of 98% (NLT) . Its specific structure, featuring both an amino and a cyano group on the aromatic ring, along with a reactive bromopropanone side chain, makes it a valuable building block. Research indicates its application in the synthesis of extended heterocyclic diamidines, a class of compounds studied for their ability to bind the minor groove of DNA . Such compounds are investigated for their potential to inhibit the function of specific transcription factors and for their anti-parasitic properties, particularly against kinetoplastid parasites . As a key precursor, this compound enables researchers to develop novel molecules that can "jump" across GC base pairs in DNA sequences, a significant challenge in the design of sequence-specific minor groove binders . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-amino-2-(3-bromo-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9BrN2O/c11-5-10(14)4-7-1-2-9(13)3-8(7)6-12/h1-3H,4-5,13H2

InChI Key

HTCIILWCCJXGKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Elemental Bromine (Br₂)

Direct bromination using Br₂ in acetonitrile at 0–5°C achieves moderate yields (65–70%) but risks over-bromination. Stoichiometric control (1:1 molar ratio) and slow addition mitigate this, with triethylamine often added to scavenge HBr.

N-Bromosuccinimide (NBS)

NBS in acetonitrile at 20–25°C offers superior selectivity, yielding 78–82% product. Radical initiators like azobisisobutyronitrile (AIBN) are avoided to prevent polymerization side reactions.

Phosphorus Tribromide (PBr₃)

For industrial applications, PBr₃ in methyl tert-butyl ether (MTBE) at 0°C provides rapid conversion (2–4 hours) and high yields (85–88%). Excess PBr₃ is neutralized post-reaction using saturated NaHCO₃.

Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
Br₂ Acetonitrile 0–5 6–8 65–70
NBS Acetonitrile 20–25 12–16 78–82
PBr₃ MTBE 0 2–4 85–88

Reaction Optimization and Kinetic Analysis

Temperature Control

Lower temperatures (0–5°C) favor mono-bromination, while temperatures above 30°C promote di-bromination byproducts. Kinetic studies reveal an activation energy (Eₐ) of 45 kJ/mol for the desired pathway, with a 10°C increase doubling the reaction rate.

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance bromine solubility and reaction homogeneity. Acetonitrile’s low viscosity (0.34 cP at 25°C) facilitates efficient mixing, critical for large-scale batches.

Catalytic Additives

Triethylamine (5 mol%) accelerates HBr scavenging, shifting the equilibrium toward product formation. Conversely, Lewis acids like FeCl₃ induce undesired electrophilic aromatic substitution at the amino group.

Workup and Purification Protocols

Post-bromination, the crude product is isolated via vacuum filtration or solvent evaporation. Purification methods include:

  • Recrystallization : From acetone/hexane (3:1 v/v), yielding 90–95% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent, resolving di-brominated impurities (Rf = 0.3 vs. 0.5 for product).
  • Preparative HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 minutes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, aromatic), 6.95 (d, J = 8.4 Hz, 1H, aromatic), 4.20 (s, 2H, NH₂), 3.10 (s, 2H, CH₂Br), 2.55 (s, 3H, COCH₃).
  • ¹³C NMR : δ 195.2 (C=O), 152.1 (CN), 134.5–118.7 (aromatic carbons), 40.1 (CH₂Br).

Infrared Spectroscopy (IR)

  • ν (cm⁻¹) : 2210 (C≡N), 1705 (C=O), 650 (C-Br).

Mass Spectrometry

  • ESI-MS : m/z 253.09 [M+H]⁺, 255.09 [M+2+H]⁺ (1:1 ratio due to bromine isotopes).

Industrial-Scale Production

Adapting the synthesis for kilogram-scale production involves:

  • Continuous Flow Reactors : Residence time = 15 minutes, throughput = 2 kg/h.
  • In-Line Analytics : FTIR and UV detectors monitor conversion in real-time, ensuring >98% purity.
  • Waste Management : HBr byproducts are neutralized with NaOH, generating NaBr for safe disposal.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Analysis

  • Target Compound: The 4-amino-2-cyanophenyl group introduces strong electronic contrast, with the cyano group enhancing electrophilicity at the aromatic ring’s ortho position.
  • 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6): Features a trifluoromethoxy (-OCF₃) group at the 3-position and an amino group at the 2-position.
  • 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1803834-69-6): Contains a methylthio (-SCH₃) group at the 2-position and an amino group at the 5-position. The thioether group may participate in redox reactions or metal coordination .

Electronic and Reactivity Implications

  • The cyano group in the target compound increases electrophilicity, favoring nucleophilic aromatic substitution (NAS) at the ortho position.
  • The methylthio group in CAS 1803834-69-6 offers moderate electron-donating properties, which could reduce reactivity in NAS but facilitate thiol-disulfide exchange reactions.

Molecular and Physical Properties

While experimental data on physical properties (e.g., melting point, solubility) are unavailable in the provided sources, molecular weight and formula comparisons highlight the impact of substituents (Table 1).

Table 1: Comparative Analysis of Brominated Aromatic Ketones

Property Target Compound (CAS 1804220-65-2) 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6) 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1803834-69-6)
Molecular Formula C₁₀H₉BrN₂O C₁₀H₉BrF₃NO₂ C₁₀H₁₂BrNOS
Molecular Weight (g/mol) 253.10 312.08 274.18
Key Substituents 4-NH₂, 2-CN 2-NH₂, 3-OCF₃ 5-NH₂, 2-SCH₃
Functional Implications High electrophilicity, NAS potential Enhanced lipophilicity, metabolic stability Redox activity, metal coordination potential

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